4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide (CAS: 851978-82-0) is a benzohydrazide derivative featuring a 2,6-dimethylmorpholino sulfonyl group and a 4-fluorobenzo[d]thiazole moiety. Its molecular formula is C₂₀H₂₁FN₄O₄S₂, with a molecular weight of 464.5 g/mol . The compound’s structure includes a sulfonyl linker bridging a benzohydrazide core and a substituted morpholine ring, while the 4-fluorobenzo[d]thiazole group introduces electron-withdrawing and aromatic characteristics. The Smiles notation is CC1CN(S(=O)(=O)c2ccc(C(=O)NNc3nc4c(F)cccc4s3)cc2)CC(C)O1, highlighting its stereochemistry and functional groups .
Notably, the 2,6-dimethylmorpholino group is a common pharmacophore in bioactive molecules, such as sonidegib (a Hedgehog pathway inhibitor), where it enhances solubility and target binding .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)15-8-6-14(7-9-15)19(26)23-24-20-22-18-16(21)4-3-5-17(18)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGIMUKJBKGFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a benzohydrazide moiety, a morpholino sulfonyl group, and a fluorinated benzothiazole ring. Its molecular formula is .
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole, similar to the target compound, exhibit significant antitumor activity. For instance, a related study found that benzothiazole derivatives effectively inhibited the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The compounds showed IC50 values ranging from 0.85 µM to 6.75 µM depending on the cell line and assay format (2D vs. 3D) .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Assay Format |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 2D |
| Compound B | HCC827 | 5.13 ± 0.97 | 2D |
| Compound C | NCI-H358 | 0.85 ± 0.05 | 2D |
| Compound D | A549 | 6.75 ± 0.19 | 3D |
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens. The testing involved both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, along with Saccharomyces cerevisiae as a eukaryotic model organism. Results indicated promising antibacterial activity, suggesting potential therapeutic applications in infectious diseases .
The proposed mechanism of action for compounds in this class involves binding to DNA and inhibiting DNA-dependent enzymes, which leads to cell cycle arrest and apoptosis in tumor cells. The presence of specific functional groups, such as sulfonamides and halogens, enhances the binding affinity and selectivity towards cancerous cells .
Case Studies
- Case Study on Lung Cancer Treatment : A study involving the administration of benzothiazole derivatives showed significant tumor reduction in murine models of lung cancer when administered at submicromolar dosages . The study highlighted the potential for these compounds to be developed into effective chemotherapeutic agents.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of similar compounds against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Sulfonyl-Benzohydrazide Cores
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) share the sulfonyl-benzene core but replace the fluorobenzo[d]thiazole with difluorophenyl-triazole-thione groups . Key differences include:
- Bioactivity : The triazole-thione derivatives exhibit tautomerism (thione vs. thiol forms), which influences their electronic properties and binding modes. In contrast, the fluorobenzo[d]thiazole in the target compound may enhance π-π stacking and hydrogen bonding in biological systems .
- Synthesis : The target compound’s benzohydrazide group is synthesized via hydrazide-isothiocyanate coupling, whereas triazole-thiones require cyclization of hydrazinecarbothioamides .
Morpholino-Containing Derivatives
Sonidegib (3-bromo-(2,6-dimethylmorpholino)pyridin-3-yl)-2-methylbenzamide) shares the 2,6-dimethylmorpholino group but incorporates a pyridine-benzamide scaffold instead of a sulfonyl-benzohydrazide .
- Pharmacokinetics: The morpholino group in both compounds improves water solubility and membrane permeability. However, sonidegib’s bromopyridine moiety confers higher metabolic stability compared to the fluorobenzo[d]thiazole in the target compound .
- Applications : Sonidegib is FDA-approved for cancer therapy, whereas the target compound’s bioactivity remains uncharacterized in the provided evidence.
Fluorobenzo[d]thiazole Derivatives
Compounds like 10-(4-(Benzo[d]thiazol-2-yl)phenyl)-10H-phenoxazine (BT) utilize benzo[d]thiazole as an electron acceptor in thermally activated delayed fluorescence (TADF) materials. Key contrasts include:
- Electronic Properties : BT derivatives exhibit small singlet-triplet energy gaps (ΔE_ST < 0.1 eV) and short TADF lifetimes (<1 μs), making them suitable for OLEDs. The target compound’s fluorobenzo[d]thiazole may similarly stabilize excited states but lacks reported optoelectronic data .
- Substituent Effects: The 4-fluoro substitution in the target compound could reduce steric hindrance compared to bulkier phenoxazine donors in BT .
Hydrazide-Based Anti-Cancer Agents
(E)-4-((7-chloroquinolin-4-yl)amino)-N'-(2,6-dihydroxybenzylidene)benzohydrazide (8o) and (E)-N'-(2,6-dihydroxybenzylidene)-4-((7-fluoroquinolin-4-yl)amino)benzohydrazide (8p) are anti-cancer hydrazides with quinoline moieties .
- Mechanism : These compounds inhibit cancer cells (e.g., MDA-MB-231) via topoisomerase inhibition, whereas the target compound’s mechanism is unexplored.
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
